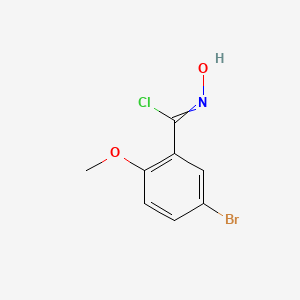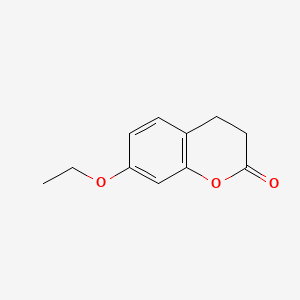
7-fluoro-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6FNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 7-fluoroquinoline.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
7-fluoro-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-fluoro-4-hydroxyquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-fluoro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes.
Interact with DNA: Intercalate into DNA, affecting its replication and transcription.
Modulate Signaling Pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
8-fluoro-4-hydroxyquinoline-2-carboxylic acid: Similar structure with a carboxylic acid group at the 2nd position.
7-fluoro-4-hydroxyquinoline: Lacks the quinolin-2(1H)-one structure.
Uniqueness
7-fluoro-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
71886-20-9 |
|---|---|
分子式 |
C9H6FNO2 |
分子量 |
179.15 g/mol |
IUPAC 名称 |
7-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |
InChI 键 |
JYJYIFHHYIEUCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC(=O)C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


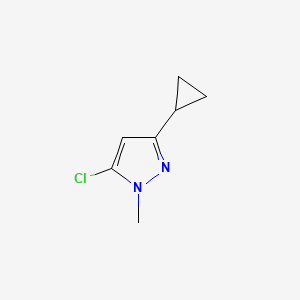

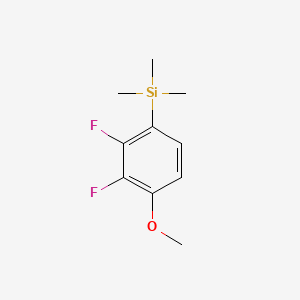
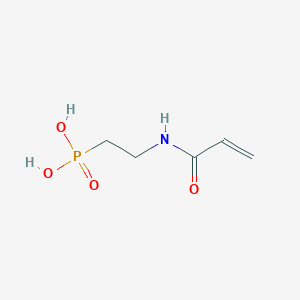
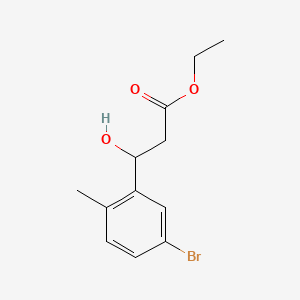
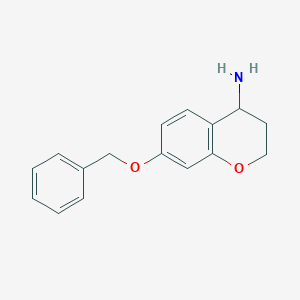

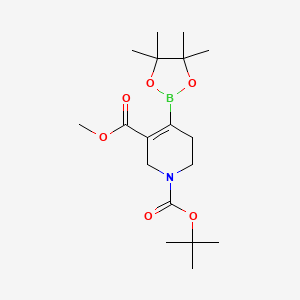
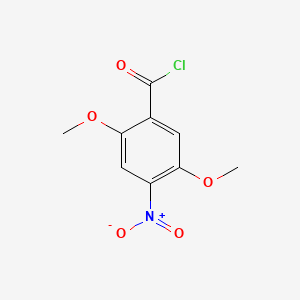
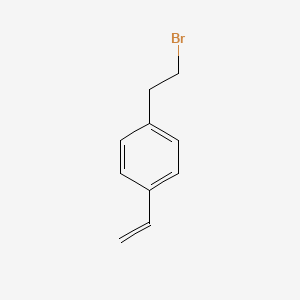
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)
